Benzenamine, N-(3,4-dihydro-1(2H)-naphthalenylidene)-2-fluoro-
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Overview
Description
N-(3,4-Dihydronaphthalen-1(2H)-ylidene)-2-fluoroaniline is an organic compound that features a naphthalene ring system fused with a fluorinated aniline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-Dihydronaphthalen-1(2H)-ylidene)-2-fluoroaniline typically involves the condensation of 3,4-dihydronaphthalen-1(2H)-one with 2-fluoroaniline. This reaction can be catalyzed by acidic or basic conditions, often using reagents such as hydrochloric acid or sodium hydroxide. The reaction is usually carried out in a solvent like ethanol or methanol at elevated temperatures to facilitate the formation of the imine bond.
Industrial Production Methods
In an industrial setting, the production of N-(3,4-Dihydronaphthalen-1(2H)-ylidene)-2-fluoroaniline may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can optimize the reaction conditions, making the process more efficient and scalable.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-Dihydronaphthalen-1(2H)-ylidene)-2-fluoroaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinone derivatives.
Reduction: Reduction reactions can convert the imine group back to the amine.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products Formed
Oxidation: Naphthoquinone derivatives.
Reduction: 3,4-Dihydronaphthalen-1(2H)-amine derivatives.
Substitution: Various substituted aniline derivatives depending on the nucleophile used.
Scientific Research Applications
N-(3,4-Dihydronaphthalen-1(2H)-ylidene)-2-fluoroaniline has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its anticancer and anti-inflammatory properties.
Materials Science: The compound is studied for its electronic properties, making it a candidate for organic semiconductors and other electronic materials.
Biological Studies: Its interactions with biological macromolecules are explored to understand its mechanism of action and potential therapeutic uses.
Mechanism of Action
The mechanism by which N-(3,4-Dihydronaphthalen-1(2H)-ylidene)-2-fluoroaniline exerts its effects involves binding to specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors involved in disease pathways. The exact molecular targets and pathways can vary depending on the specific application and the biological context .
Comparison with Similar Compounds
Similar Compounds
3,4-Dihydronaphthalen-1(2H)-one derivatives: These compounds share the naphthalene ring system and are often studied for similar applications.
Fluoroaniline derivatives: Compounds with fluorinated aniline moieties are also explored for their unique chemical and biological properties.
Uniqueness
N-(3,4-Dihydronaphthalen-1(2H)-ylidene)-2-fluoroaniline is unique due to the combination of the naphthalene ring system and the fluorinated aniline moiety, which imparts distinct electronic and steric properties. This combination can enhance its reactivity and specificity in various chemical and biological contexts.
Properties
CAS No. |
646502-86-5 |
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Molecular Formula |
C16H14FN |
Molecular Weight |
239.29 g/mol |
IUPAC Name |
N-(2-fluorophenyl)-3,4-dihydro-2H-naphthalen-1-imine |
InChI |
InChI=1S/C16H14FN/c17-14-9-3-4-10-16(14)18-15-11-5-7-12-6-1-2-8-13(12)15/h1-4,6,8-10H,5,7,11H2 |
InChI Key |
ZWTQZWZWXPRIAT-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=CC=CC=C2C(=NC3=CC=CC=C3F)C1 |
Origin of Product |
United States |
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